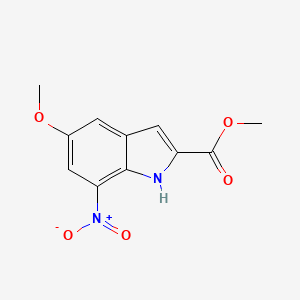

methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate

Description

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate (CAS: 1000341-42-3) is a substituted indole derivative with a molecular formula of C₁₂H₁₁N₂O₅ and a monoisotopic mass of 264.0746 g/mol . The compound features a methoxy group at position 5, a nitro group at position 7, and a methyl ester at position 2 of the indole core. Its structural complexity necessitates precise characterization via crystallography and spectroscopic methods, supported by tools like SHELXL and ORTEP-III .

Properties

IUPAC Name |

methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c1-17-7-3-6-4-8(11(14)18-2)12-10(6)9(5-7)13(15)16/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJPSMVGQWPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(N2)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 5-methoxyindole, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon or platinum oxide.

Substitution: Nucleophiles such as alkoxides or amines.

Major Products

Oxidation: Formation of 5-hydroxy-7-nitro-1H-indole-2-carboxylate.

Reduction: Formation of 5-methoxy-7-amino-1H-indole-2-carboxylate.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate has been investigated for its potential as a melatonin receptor ligand . It interacts with melatonin receptors (MT1 and MT2), which are crucial for regulating circadian rhythms and sleep patterns. This interaction suggests potential applications in sleep disorders and circadian rhythm regulation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has shown efficacy against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 0.98 | Inhibition of tubulin polymerization |

| MCF-7 | 4.63 | Cell cycle arrest |

| HCT-116 | 3.18 | Induction of apoptosis |

The primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies.

Neuroprotective Effects

The compound has demonstrated neuroprotective effects , particularly in models of neurodegenerative diseases. It enhances antioxidant defenses and reduces oxidative stress, potentially protecting neuronal cells from damage caused by various insults.

Case Studies

- Neuroprotection in SH-SY5Y Cells : A study demonstrated that this compound significantly protects SH-SY5Y cells from hydrogen peroxide-induced toxicity by enhancing antioxidant defenses.

- Anticancer Activity Against Multiple Cancer Lines : In comparative studies involving various cancer cell lines, this compound exhibited lower IC50 values than standard chemotherapeutics, indicating its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate depends on its interaction with specific molecular targets. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and carboxylate groups can also influence its binding affinity to various enzymes and receptors, modulating its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Functional Group Impact on Properties

- Nitro Group Position : The nitro group at position 7 (vs. 5 in some analogs) introduces strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and hydrogen-bonding capabilities .

- Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., C₁₂H₁₁N₂O₅ vs. C₉H₆N₂O₄) enhance membrane permeability compared to free carboxylic acids, which may improve bioavailability .

- Methoxy Group: The 5-methoxy substituent in the target compound increases solubility in polar solvents compared to non-polar analogs like Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate .

Biological Activity

Methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, notable for its unique structure that includes a methoxy group and a nitro group. This compound has garnered attention for its potential biological activities, particularly in relation to melatonin receptor interactions and other pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C11H10N2O4

- Molecular Weight : 234.21 g/mol

- Structural Features :

- Methoxy group at position 5

- Nitro group at position 7

- Carboxylate group at position 2

The presence of the methoxy and nitro groups enhances the compound's reactivity and biological activity, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily attributed to its interaction with melatonin receptors (MT1 and MT2). These receptors play crucial roles in regulating circadian rhythms and sleep patterns. The compound's ability to modulate these receptors suggests potential therapeutic applications in sleep disorders and related conditions.

Additionally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. This mechanism may contribute to its anti-inflammatory and antioxidant properties, as well as its potential antitumor activities.

1. Melatonin Receptor Ligand Activity

Research indicates that this compound acts as a significant ligand for melatonin receptors. This interaction is crucial for influencing various physiological processes, including:

- Sleep induction

- Modulation of circadian rhythms

2. Anti-inflammatory and Antioxidant Effects

The compound has been associated with anti-inflammatory properties, likely due to its capacity to modulate signaling pathways involved in inflammation. Its antioxidant activity may also contribute to protective effects against oxidative stress in biological systems.

3. Potential Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties through mechanisms involving cell cycle regulation and apoptosis induction. Further research is needed to substantiate these claims and elucidate the underlying mechanisms.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate | Ethyl instead of methyl; similar nitro position | Potentially different pharmacokinetics |

| Methyl 5-methoxyindole | Lacks nitro group; only methoxy substitution | May have different biological activity |

| Methyl 5-hydroxyindole | Hydroxy instead of methoxy; no nitro group | Different interaction profile with receptors |

This table illustrates the uniqueness of this compound concerning its specific functional groups and potential biological activities.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Melatonin Receptor Interaction Studies :

- A study demonstrated that this compound effectively binds to both MT1 and MT2 receptors, influencing downstream signaling pathways associated with sleep regulation.

-

Cytotoxicity Assays :

- In vitro assays indicated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent.

-

Anti-inflammatory Studies :

- Research highlighted the compound's ability to reduce inflammatory markers in cell cultures, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What are the recommended synthetic routes for methyl 5-methoxy-7-nitro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nitration and esterification of indole precursors. For example, nitration at the 7-position can be achieved using nitric acid in sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions . Esterification of the carboxylic acid group at the 2-position is often performed via Fischer esterification (methanol/H₂SO₄) or using dimethyl sulfate in basic conditions. Yield optimization requires careful control of stoichiometry, temperature, and reaction time. For instance, excessive nitration time may lead to over-nitration or decomposition, reducing yields by 15–20% .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural confirmation relies on a combination of:

- X-ray crystallography : Resolves bond lengths and angles, critical for verifying nitro and methoxy substituent positions (e.g., C-NO₂ bond length ~1.21 Å) .

- NMR spectroscopy : -NMR should show characteristic signals: methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.5 ppm (split due to nitro group deshielding) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z matching the theoretical molecular weight (C₁₁H₁₀N₂O₅: 266.06 g/mol ± 0.01) .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns) for this compound?

Methodological Answer:

Contradictions may arise from conformational flexibility or impurities. Approaches include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the nitro group) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities. For example, NOESY can distinguish between para and meta nitro substitution by cross-peak patterns .

- Computational DFT modeling : Simulates NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) to compare with experimental data and validate assignments .

Advanced: How does the nitro group at the 7-position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nitro group deactivates the indole ring, reducing reactivity in electrophilic substitutions but enabling nucleophilic aromatic substitutions (e.g., SNAr) at the 4- or 6-positions. For Suzuki-Miyaura coupling, pre-functionalization (e.g., bromination at the 3-position) is often required. Reaction efficiency depends on:

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (DMF, DMSO) due to better stabilization of intermediates .

- Temperature : Reactions at 80–100°C achieve >70% conversion, while lower temperatures (<60°C) result in incomplete coupling .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for permeation resistance), safety goggles, and a lab coat. Use NIOSH-approved respirators (P95 or OV/AG/P99) if handling powders to avoid inhalation .

- Engineering controls : Conduct reactions in fume hoods with sash height ≤18 inches to ensure proper airflow .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid drain disposal due to potential environmental toxicity .

Advanced: How can researchers address instability of this compound in aqueous or basic conditions?

Methodological Answer:

The nitro group and ester moiety render the compound prone to hydrolysis. Mitigation strategies include:

- Storage : Store at −20°C under inert gas (Ar/N₂) in amber vials to prevent photodegradation .

- Reaction design : Use anhydrous solvents (e.g., THF, DCM) and avoid strong bases (e.g., NaOH). For aqueous work, buffer solutions (pH 4–6) minimize ester hydrolysis .

- Stabilizers : Add radical scavengers (e.g., BHT) to nitro-containing reactions to suppress radical decomposition pathways .

Basic: What computational tools are effective for predicting the biological activity of this compound?

Methodological Answer:

- Docking simulations (AutoDock Vina) : Screen against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases, leveraging the indole scaffold’s affinity for hydrophobic binding pockets .

- QSAR models : Use descriptors like logP (predicted ~1.8) and polar surface area (~90 Ų) to estimate bioavailability and membrane permeability .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Advanced: How to troubleshoot low yields in the catalytic reduction of the nitro group to an amine?

Methodological Answer:

Low yields may stem from catalyst poisoning or incomplete reduction. Solutions:

- Catalyst activation : Pre-reduce Pd/C or Raney Ni with H₂ (1 atm, 30 min) to remove surface oxides .

- Solvent optimization : Use ethanol/water (4:1) instead of pure ethanol to enhance nitro group solubility .

- Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane) or in situ FTIR (disappearance of NO₂ peak at ~1520 cm⁻¹) .

Basic: What are the key differences in spectral data between this compound and its des-nitro analog?

Methodological Answer:

- UV-Vis : Nitro derivative shows λmax ~340 nm (π→π* transition of nitro group), absent in the des-nitro compound .

- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .

- -NMR : Des-nitro analog lacks the deshielded aromatic proton at δ 8.2–8.5 ppm (H-6) .

Advanced: How to design a structure-activity relationship (SAR) study for optimizing antitumor activity in this compound class?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (Cl, Br) at the 3-position or methyl groups at the 1-position to assess steric/electronic effects .

- Biological assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values (e.g., nitro derivatives often show IC₅₀ < 10 μM vs. >20 μM for methoxy-only analogs) .

- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂). Introduce electron-donating groups (e.g., -OMe) to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.